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Cyclopentadienylhafnium trichloride

Cat. No.: B1290128
M. Wt: 349.9 g/mol
InChI Key: IKDHFLDEDJBKMR-UHFFFAOYSA-K
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Description

Significance of Hafnium in Organometallic Chemistry

Hafnium, a lustrous, silvery-gray transition metal, chemically resembles zirconium and is found in many zirconium minerals. wikipedia.org Its existence was predicted by Dmitri Mendeleev in 1869, but it was not identified until 1922. wikipedia.org In organometallic chemistry, hafnium has gained attention for its role in various applications, from catalysis to materials science. acs.orgnih.gov Hafnium(IV) chloride serves as a precursor to a variety of organohafnium compounds, including hafnocene dichloride and tetrabenzylhafnium. wikipedia.org Although hafnium complexes have been considered less active in olefin polymerization compared to their zirconium counterparts, research continues to explore their catalytic potential. researchgate.netacs.org The use of specific ligands can enhance the stability and reactivity of hafnium-based catalysts. acs.org

Historical Context of Monocyclopentadienyl Metal Halides

The development of monocyclopentadienyl metal halides is an integral part of the broader history of organometallic chemistry. Following the groundbreaking discovery of ferrocene, the synthesis and characterization of various cyclopentadienyl (B1206354) complexes, including those with a single Cp ring, expanded rapidly. ilpi.com These "half-sandwich" compounds, with the general formula CpMLn, became important subjects of study. ilpi.comlibretexts.org The synthesis of these complexes often involves the reaction of a metal halide with a cyclopentadienylating agent. wikipedia.org Monocyclopentadienyl lanthanide dialkyl complexes, for instance, have been synthesized and structurally characterized, contributing to the understanding of the bonding and reactivity of these types of compounds. acs.org

General Overview of Cyclopentadienylhafnium(IV) Trichloride (B1173362) in Contemporary Chemical Research

Cyclopentadienylhafnium(IV) trichloride (CpHfCl3) is an organohafnium compound that has found utility in modern chemical research. It is a colorless crystal or white solid with a melting point of approximately 125 °C, at which it decomposes. chembk.comsigmaaldrich.com This compound is soluble in some organic solvents like ether and benzene (B151609) but has low solubility in water. chembk.com

In contemporary research, CpHfCl3 is primarily utilized as a catalyst in various organic synthesis reactions, including polymerization and cyclization reactions. chembk.com It also serves as a diffusion barrier material in electronic devices, contributing to improved performance and stability. chembk.com The synthesis of CpHfCl3 typically involves the reaction of a hafnium salt with a cyclopentadienyl source. chembk.com

Below is a data table summarizing some of the key properties of Cyclopentadienylhafnium(IV) Trichloride:

PropertyValueReference
Molecular Formula C5H5Cl3Hf chembk.com
Molar Mass 349.94 g/mol chembk.com
Appearance Colorless crystal or white solid chembk.com
Melting Point 125 °C (decomposes) sigmaaldrich.comchemicalbook.com
Solubility Soluble in some organic solvents (ether, benzene), low solubility in water chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Cl3Hf B1290128 Cyclopentadienylhafnium trichloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5Cl3Hf

Molecular Weight

349.9 g/mol

IUPAC Name

cyclopenta-1,3-diene;hafnium(4+);trichloride

InChI

InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3

InChI Key

IKDHFLDEDJBKMR-UHFFFAOYSA-K

Canonical SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4]

Pictograms

Corrosive

Origin of Product

United States

Coordination Chemistry and Structural Elucidation of Cyclopentadienylhafnium Iv Trichloride and Derivatives

Fundamental Coordination Geometry of Cyclopentadienylhafnium(IV) Trichloride (B1173362)

Cyclopentadienylhafnium(IV) trichloride, (C₅H₅)HfCl₃, is a classic example of a half-sandwich or piano-stool complex. In its monomeric form, the central hafnium atom is coordinated to one η⁵-cyclopentadienyl (Cp) ligand and three chloride ligands. This arrangement can be described as a four-legged piano stool geometry, where the Cp ligand occupies one coordination face (the "seat") and the three chloride ligands act as the "legs."

While the monomeric structure is fundamental, X-ray crystallographic studies of the closely related pentamethylated analogue, (C₅Me₅)HfCl₃, reveal that in the solid state, the compound exists as a dimer, [Hf(η⁵-C₅Me₅)Cl₃]₂. In this dimeric structure, two {Hf(η⁵-C₅Me₅)Cl₂} units are linked by two bridging chloride ligands, resulting in each hafnium center being six-coordinate.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for confirming the identity and purity of organometallic compounds like Cyclopentadienylhafnium trichloride. Although specific NMR data for (C₅H₅)HfCl₃ is not widely reported, the expected chemical shifts can be estimated based on analogous compounds and general principles.

For ¹H NMR spectroscopy, the five equivalent protons of the cyclopentadienyl (B1206354) ring are expected to produce a single, sharp resonance. In related pentamethylcyclopentadienyl (Cp) hafnium complexes, the methyl protons of the Cp ligand are typically observed in the δ 1.8-2.2 ppm region. Given the electron-withdrawing nature of the three chloride ligands, the protons on the unsubstituted Cp ring in (C₅H₅)HfCl₃ would likely appear further downfield. For comparison, the Cp protons in the analogous (C₅H₅)TiCl₃ appear around δ 7.0 ppm.

In ¹³C NMR spectroscopy, a single resonance is anticipated for the five equivalent carbon atoms of the Cp ring. This peak is expected to fall within the typical range for aromatic or alkene carbons, generally between δ 115 and 150 ppm.

Table 1: Estimated and Comparative NMR Chemical Shifts (δ) in ppm

NucleusFunctional GroupEstimated/Comparative Chemical Shift (ppm)Notes
¹H C₅H~ 6.5 - 7.5Estimated based on analogous Ti complexes and electronic effects.
¹³C C ₅H₅~ 120 - 130Estimated based on typical shifts for η⁵-cyclopentadienyl ligands.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound, particularly the cyclopentadienyl ligand and the hafnium-chloride bonds. The vibrations of the Cp ring give rise to several characteristic absorption bands. The C-H stretching vibrations of the sp²-hybridized carbons in the Cp ring typically appear in the region of 3100-3000 cm⁻¹ lookchem.comsemanticscholar.org. In-ring C-C stretching vibrations are also characteristic and are generally observed in the 1600-1400 cm⁻¹ range.

The vibrations involving the metal center are found at lower frequencies in the far-infrared region. The Hf-Cl stretching modes are expected in the 450-150 cm⁻¹ range, which is characteristic for metal-halide bonds thermofisher.com.

Table 2: Characteristic Infrared Absorption Frequencies

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
C-H StretchCyclopentadienyl Ring3100 - 3000 lookchem.comsemanticscholar.org
C-C StretchCyclopentadienyl Ring1600 - 1400
Hf-Cl StretchMetal-Halide Bond450 - 150 thermofisher.com

X-ray Crystallographic Investigations of Cyclopentadienylhafnium(IV) Trichloride Complexes and Analogues

Single-crystal X-ray diffraction provides the most definitive structural information for organometallic complexes. While the crystal structure of the parent (C₅H₅)HfCl₃ is not detailed, extensive studies have been conducted on its pentamethylated analogue, [Hf(η⁵-C₅Me₅)Cl₃], which crystallizes as a chloride-bridged dimer.

The crystallographic analysis of [Hf(η⁵-C₅Me₅)Cl₃]₂ shows that each hafnium atom is in a distorted octahedral environment. It is coordinated to the five carbon atoms of the pentamethylcyclopentadienyl ring, two bridging chloride atoms, and one terminal chloride atom. The Hf-Cl bond lengths for the terminal chlorides are shorter than those for the bridging chlorides, as is typical for such structures.

Table 3: Selected Crystallographic Data for [Hf(η⁵-C₅Me₅)Cl₃]₂ Analogue

ParameterDescriptionValue
Bond Lengths
Hf-Cl (terminal)Distance between Hafnium and terminal Chlorine~ 2.38 Å
Hf-Cl (bridging)Distance between Hafnium and bridging Chlorine~ 2.55 - 2.60 Å
Hf-C (Cp*)Average distance between Hafnium and ring Carbon~ 2.45 Å
Bond Angles
Cl(terminal)-Hf-Cl(bridging)Angle between terminal and bridging Chlorines~ 90 - 95°
Cl(bridging)-Hf-Cl(bridging)Angle between the two bridging Chlorines~ 75 - 80°

(Note: The values are approximate and representative of typical metal-ligand distances in such complexes.)

Derivative Chemistry: Synthesis and Structural Features of Cyclopentadienylhafnium(IV) Complexes with Ancillary Ligands

Cyclopentadienylhafnium(IV) trichloride is a key precursor in the synthesis of other important hafnium complexes, most notably hafnocene dihalides, such as Hafnocene dichloride ((C₅H₅)₂HfCl₂). The synthesis of hafnocene dichloride is a stepwise process that highlights the utility of the half-sandwich complex as an intermediate.

Step 1: HfCl₄ + NaC₅H₅ → (C₅H₅)HfCl₃ + NaCl

This intermediate, (C₅H₅)HfCl₃, can then be isolated or used in situ for the next step. The reaction with a second equivalent of Sodium cyclopentadienide yields the desired Hafnocene dichloride wikipedia.org.

Step 2: (C₅H₅)HfCl₃ + NaC₅H₅ → (C₅H₅)₂HfCl₂ + NaCl

This stepwise approach allows for the controlled synthesis of both half-sandwich and full-sandwich (metallocene) complexes, making Cyclopentadienylhafnium(IV) trichloride a versatile starting material in organohafnium chemistry.

Complexes with Alkyl Xanthates

The coordination chemistry of this compound with alkyl xanthate ligands (ROCS₂⁻) is not extensively documented in the reviewed literature. Typically, reactions of this nature would involve the salt metathesis reaction between this compound and an alkali metal salt of the alkyl xanthate, such as potassium ethylxanthate. This reaction would be expected to proceed via the displacement of one or more chloride ligands to form a new hafnium-sulfur bond.

Coordination with Schiff Bases

The reaction of this compound with Schiff bases represents a versatile route to new coordination complexes. Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are valued for their structural diversity and the varied coordination modes they can adopt. researchgate.net These ligands typically coordinate to the hafnium center through nitrogen and, if present, oxygen or sulfur donor atoms, acting as bidentate or multidentate chelating agents.

The synthesis of these complexes generally involves reacting this compound with a deprotonated Schiff base (e.g., its lithium or sodium salt) in an appropriate organic solvent. This leads to the substitution of one or more chloride ligands. The resulting complexes exhibit a range of geometries, largely dictated by the steric and electronic properties of the specific Schiff base employed.

Derivatives Featuring Dithiocarbamate Ligands

This compound serves as a precursor for the synthesis of various dithiocarbamate derivatives. Dithiocarbamates (R₂NCS₂⁻) are versatile ligands that typically bind to metal centers in a bidentate fashion through the two sulfur atoms, forming a stable four-membered chelate ring. askfilo.com

The synthesis of cyclopentadienylhafnium dithiocarbamate complexes is generally achieved through a salt metathesis reaction, where CpHfCl₃ is treated with a sodium or potassium salt of the desired dithiocarbamate ligand in an organic solvent. The reaction stoichiometry can be controlled to substitute one, two, or all three chloride ligands, leading to products such as CpHf(S₂CNR₂)Cl₂, CpHf(S₂CNR₂)₂Cl, and CpHf(S₂CNR₂)₃.

These complexes are characterized by a combination of spectroscopic techniques. In their IR spectra, a key diagnostic feature is the ν(C-N) stretching frequency, which provides insight into the electronic structure of the dithiocarbamate ligand upon coordination. The presence of a single, strong band in the 1000 cm⁻¹ region, attributed to the ν(C=S) stretch, is indicative of the bidentate coordination mode. chemrxiv.org ¹H and ¹³C NMR spectroscopy are used to confirm the identity of the cyclopentadienyl and the organic substituents on the dithiocarbamate ligand. Although detailed structural data for the trichloride derivatives are sparse, studies on related bis(cyclopentadienyl)hafnium(IV) dithiocarbamates confirm the bidentate coordination of the dithiocarbamate ligands. chemrxiv.org

Complexes with Phosphide-Pendant Cyclopentadienyl Ligands

A notable class of derivatives involves the use of cyclopentadienyl ligands functionalized with a phosphide-pendant arm. These ligands offer the potential for intramolecular coordination, influencing the reactivity and stability of the resulting hafnium complexes.

Research in this area has focused on the synthesis and reactivity of hafnium complexes bearing a phosphide-pendant cyclopentadienyl ligand. researchgate.net The synthesis often starts with a secondary phosphine-pendant trichloride complex, such as [{η⁵-C₅H₄(CH₂)₂P(H)Mes-κP}HfCl₃(tht)] (where Mes = 2,4,6-trimethylphenyl and tht = tetrahydrothiophene). researchgate.net This precursor can then undergo various transformations, such as alkylation followed by thermolysis, to generate the desired phosphide-pendant complexes. researchgate.net For example, the reaction of the precursor with three equivalents of benzylmagnesium chloride followed by heating leads to the formation of the phosphide-pendant dibenzyl complex, [{η⁵-C₅H₄(CH₂)₂PMes-κP}Hf(CH₂Ph)₂]. researchgate.net

The characterization of these complexes relies heavily on multinuclear NMR spectroscopy. ³¹P NMR is particularly informative for probing the environment of the phosphorus atom and confirming its coordination to the hafnium center. ¹H NMR is used to identify the cyclopentadienyl and other organic moieties. X-ray crystallography provides definitive structural information, confirming the geometry around the hafnium center and the coordination of the phosphide-pendant arm.

Selected Spectroscopic Data for Phosphide-Pendant Hafnium Complexes
Compound³¹P NMR (δ, ppm)¹H NMR for Cp ring (δ, ppm)Reference
[{η⁵-C₅H₄(CH₂)₂P(H)Mes-κP}HfCl₃(tht)]-31.96.42, 6.25 researchgate.net
[{η⁵-C₅H₄(CH₂)₂PMes-κP}Hf(CH₂Ph)₂]-1.26.13, 5.67 researchgate.net

Comparative Coordination Trends Across Group 4 Metal Analogues (Ti, Zr, Hf)

When comparing the coordination chemistry of cyclopentadienyl trichloride complexes across Group 4 (CpMCl₃, where M = Ti, Zr, Hf), several trends emerge that are governed by the fundamental properties of the metal centers. These trends are primarily influenced by differences in ionic radius, Lewis acidity, and the energies of the metal's frontier orbitals.

Ionic Radius and Steric Effects: The ionic radius increases down the group from Ti(IV) to Zr(IV) and Hf(IV), although the increase from Zr to Hf is very slight due to the lanthanide contraction. The ionic radii for a coordination number of 6 are approximately 0.61 Å for Ti⁴⁺, 0.72 Å for Zr⁴⁺, and 0.71 Å for Hf⁴⁺. This increase in size generally allows for higher coordination numbers and less steric crowding around the larger Zr and Hf centers compared to Ti. This can influence the stability of complexes with bulky ligands and the accessibility of the metal center for incoming substrates in catalytic applications.

Lewis Acidity: The Lewis acidity of the CpMCl₃ complexes is a critical factor in their coordination chemistry, particularly their interaction with Lewis bases. While a simple trend is not always observed, Lewis acidity is influenced by a combination of electronegativity and ionic size. Generally, the Lewis acidity of analogous halide complexes is expected to decrease down the group. acs.org However, the interplay of steric and electronic factors in these cyclopentadienyl systems can lead to more complex behavior. For instance, the reactivity of these complexes in forming adducts with Lewis bases or their activity as polymerization catalysts can be modulated by the nature of the metal. Studies on related Group 4 metal alkoxy halides show that Lewis acidity decreases as more electron-donating alkoxy groups replace halides, a trend that highlights the sensitivity of the metal center's electrophilicity to the surrounding ligand sphere.

Comparison of Properties for Group 4 Metals
PropertyTitanium (Ti)Zirconium (Zr)Hafnium (Hf)
Covalent Radius (Å)1.361.481.48
Ionic Radius (M⁴⁺, CN=6) (Å)0.610.720.71
Electronegativity (Pauling Scale)1.541.331.3

Theoretical and Computational Investigations of Cyclopentadienylhafnium Iv Trichloride

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and bonding in cyclopentadienylhafnium trichloride (B1173362) and related half-sandwich complexes. mdpi.comuchicago.eduresearchgate.net These studies focus on the interaction between the hafnium metal center and the cyclopentadienyl (B1206354) (Cp) and chloride ligands.

The bonding between the Cp ligand and the hafnium atom is a key feature. Theoretical calculations reveal that this interaction is not purely covalent. researchgate.net Instead, it is characterized by a significant ionic contribution, with the Cp ligand being partially negatively charged and the hafnium center being partially positively charged. researchgate.net Analysis of the molecular orbitals shows π-bonding between the hafnium d-orbitals and the π-system of the cyclopentadienyl ring. mdpi.com However, a significant portion of the orbital density remains localized on the Cp ring. mdpi.com

The nature of the hafnium-chlorine (Hf-Cl) bonds has also been scrutinized. These bonds are primarily sigma (σ) in character, resulting from the overlap of hafnium orbitals with the p-orbitals of the chlorine atoms. The electrostatic interactions between the positively charged hafnium center and the negatively charged chloride ions contribute significantly to the stability of the molecule.

Energy Decomposition Analysis (EDA) coupled with Natural Orbitals for Chemical Valence (NOCV) is a computational method used to dissect the interaction energy between fragments of a molecule, such as the [HfCl₃]⁺ and [Cp]⁻ fragments in cyclopentadienylhafnium trichloride. This analysis partitions the total interaction energy into distinct physical components:

Electrostatic Interaction (ΔEelstat): This term represents the classical electrostatic attraction between the unperturbed charge distributions of the fragments. nih.gov

Pauli Repulsion (ΔEPauli): This term arises from the destabilizing interactions between filled orbitals of the interacting fragments.

Orbital Interaction (ΔEorb): This component accounts for the stabilizing effects of charge transfer and polarization between the fragments. researchgate.net

By quantifying these components, EDA-NOCV provides a detailed picture of the bonding, highlighting the relative importance of ionic and covalent contributions. For instance, a large electrostatic term would underscore the ionic character of the Hf-Cp bond.

Computational Modeling of Ligand Effects on Metal Center Reactivity and Selectivity

Computational modeling is instrumental in understanding how modifications to the ligands surrounding the hafnium center influence its reactivity and selectivity, particularly in catalytic applications. By systematically altering the electronic and steric properties of the cyclopentadienyl and ancillary ligands in silico, researchers can predict the resulting changes in the catalyst's behavior.

One area of focus is the effect of substituents on the cyclopentadienyl ring. Electron-donating groups, such as alkyl groups, increase the electron density on the Cp ring. This enhanced electron donation to the hafnium center can influence the metal's Lewis acidity and, consequently, its interaction with substrates. Conversely, electron-withdrawing groups, like trifluoromethyl groups, decrease the electron density on the metal. nih.gov This can render the metal center more electrophilic, potentially enhancing its reactivity towards certain substrates. For example, a more electron-deficient metal center might exhibit greater activity in olefin polymerization catalysis.

The steric bulk of the ligands also plays a crucial role. Introducing bulky substituents on the Cp ring or replacing the chloride ligands with larger groups can create a more sterically hindered environment around the hafnium atom. This can influence the selectivity of catalytic reactions by controlling the access of substrates to the active site. For instance, in polymerization, steric hindrance can affect the stereochemistry of the resulting polymer.

Computational studies can model these effects by calculating key parameters such as the energies of transition states and reaction intermediates for different ligand sets. This allows for a rational, predictive approach to catalyst design, guiding synthetic efforts towards catalysts with desired properties.

Analysis of Molecular Orbitals and Electronic Properties

The analysis of molecular orbitals (MOs) provides a detailed picture of the electronic structure and properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity.

In this compound, the HOMO is typically characterized by significant contributions from the p-orbitals of the chloride ligands and the π-system of the cyclopentadienyl ring. The LUMO, on the other hand, is generally centered on the hafnium atom, having significant d-orbital character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to react with other species. Computational methods allow for the precise calculation of these orbital energies and the HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-7.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap5.4 eVEnergy difference between HOMO and LUMO, related to the molecule's kinetic stability and reactivity.
Dipole Moment3.5 DA measure of the overall polarity of the molecule, arising from the asymmetric distribution of charge.

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Furthermore, the analysis of the shapes and compositions of the molecular orbitals reveals the nature of the bonding interactions. mdpi.com For example, the extent of mixing between the metal d-orbitals and the ligand orbitals in the MOs provides insight into the degree of covalency in the metal-ligand bonds.

Prediction of Reactivity Profiles and Catalyst Design Principles

The insights gained from theoretical and computational studies on the electronic structure and ligand effects of this compound are leveraged to predict its reactivity and to establish principles for catalyst design. By understanding the fundamental relationships between the molecular structure and its electronic properties, researchers can rationally design new hafnium-based catalysts with improved performance.

One key aspect is the prediction of the molecule's Lewis acidity. The electron-poor nature of the hafnium center in this compound makes it a Lewis acid, capable of accepting electron pairs from Lewis bases. Computational methods can quantify this Lewis acidity and predict how it will be modulated by changes in the ligand sphere. This is crucial for applications where the complex acts as a catalyst for reactions such as Friedel-Crafts alkylations or aldol (B89426) condensations.

In the context of polymerization catalysis, computational models can be used to simulate the elementary steps of the catalytic cycle, including olefin insertion and chain termination. By calculating the activation barriers for these steps for a range of catalyst structures, it is possible to predict which catalysts will exhibit higher activity and produce polymers with desired molecular weights and microstructures.

The principles derived from these computational studies guide the synthesis of new catalysts. For instance, if modeling suggests that a more electron-withdrawing Cp ligand would lead to a more active polymerization catalyst, synthetic chemists can target the preparation of such a complex. This synergy between theoretical prediction and experimental validation accelerates the discovery and optimization of new catalytic systems based on this compound and its derivatives.

Reactivity Profiles and Mechanistic Studies Involving Cyclopentadienylhafnium Iv Trichloride

Pathways for Halide Exchange Reactions

Halide exchange reactions represent a fundamental transformation for tuning the reactivity and solubility of metal complexes. For cyclopentadienylhafnium trichloride (B1173362) (Cp*HfCl₃), while direct, comprehensive studies on simple halide exchange are not extensively detailed in the literature, the principles can be inferred from its known reactivity and from analogous systems. The exchange of chloride ligands for other halides (F⁻, Br⁻, I⁻) can be accomplished using various halide sources, such as alkali metal halides or organosilicon halides.

The reaction of a thorium complex, a fellow actinide with similar properties, with Grignard reagents has been shown to involve halide exchange, suggesting that such pathways are plausible for hafnium systems as well. nih.gov The mechanism of halide exchange in organometallic complexes can be complex. For instance, studies on the ruthenium complex CpRu(PPh₃)₂Cl have provided evidence for radical-pair intermediates, a pathway that could potentially operate in hafnium chemistry under certain conditions. nih.gov Density functional theory (DFT) calculations on such systems help to distinguish between different potential pathways, such as radical processes versus simple nucleophilic substitution or oxidative addition mechanisms. nih.gov The specific pathway for Cp*HfCl₃ would likely depend on the nature of the incoming halide, the solvent, and the reaction conditions.

Alkylation Reactions and Formation of Hafnium Alkyl Derivatives

One of the most explored areas of reactivity for Cp*HfCl₃ is its alkylation, which serves as a gateway to a wide array of organohafnium complexes with diverse applications, notably in polymerization catalysis. The chloride ligands are readily substituted by alkyl or aryl groups through reactions with various main group organometallic reagents.

Common alkylating agents include organolithium (RLi), Grignard (RMgX), and organopotassium (RK) reagents. The reaction stoichiometry can be controlled to achieve mono-, di-, or tri-alkylation, leading to the formation of CpHf(R)Cl₂, CpHf(R)₂Cl, and CpHf(R)₃, respectively. For example, the mono- and dialkylation of CpHfCl₃ have been successfully achieved using specific alkyllithium and Grignard reagents to yield complexes such as CpHf[(CH₂)₃NMe₂]Cl₂ and CpHf[(CH₂)₃NMe₂]₂Cl. figshare.com

Furthermore, the reaction of a modified cyclopentadienyl (B1206354) hafnium trichloride complex, [P₂Cp]HfCl₃, with two equivalents of benzyl (B1604629) potassium (KCH₂Ph) initially forms a dibenzyl derivative. nih.gov Subsequent thermolysis of this intermediate leads to the formation of a stable hafnium alkylidene complex, [P₂Cp]Hf=CHPh(Cl), which was the first of its kind to be structurally characterized. nih.gov This transformation highlights that the initial alkylation product can serve as a precursor to even more complex organometallic species through subsequent reactions like α-hydrogen abstraction.

Table 1: Examples of Alkylation Reactions of Cyclopentadienylhafnium Trichloride Derivatives

Hafnium Precursor Alkylating Reagent Product Type Reference
Cp*HfCl₃ Alkyllithium/Grignard Mono- and Dialkyl figshare.com
[P₂Cp]HfCl₃ KCH₂Ph Dibenzyl (intermediate) nih.gov
[P₂Cp]Hf(CH₂Ph)₂Cl Thermolysis Alkylidene nih.gov

Fundamental Reactivity with Main Group and Transition Metal Reagents

The reactivity of this compound extends beyond simple alkylation to include interactions with a variety of other main group and transition metal-containing reagents. These reactions can lead to the formation of adducts, clusters, or heterobimetallic complexes.

Hydrogenolysis of monoalkyl derivatives of CpHfCl₃ has been shown to produce trinuclear polyhydride complexes of the type Cp₃Hf₃(μ-H)₄(μ-Cl)₂Cl₃. figshare.com These hafnium hydride clusters exhibit their own unique reactivity. For instance, reaction with the main group reagent trimethylphosphine (B1194731) (PMe₃) results in the fragmentation of the cluster to form the monomeric adduct Cp*HfCl₃(PMe₃) and a dimeric hydride complex. figshare.com The cluster also reacts with 2,6-xylylisocyanide, another main group reagent, to yield multiple products, including a μ-enediamide complex and an imido complex, demonstrating complex bond-making and rearrangement processes. figshare.com

While the direct reaction of CpHfCl₃ with other transition metal complexes is not extensively documented, the synthesis of heterobimetallic complexes containing a cyclopentadienyl-type ligand and another metal is a well-established field. nih.govchemrxiv.orgmdpi.com These syntheses often involve the reaction of a low-valent transition metalate with a metal halide. nih.gov For example, heterobimetallic complexes have been formed by reacting anionic N-heterocyclic carbene complexes of silver(I) and copper(I) with a ruthenium chloride precursor. nih.gov By analogy, it is conceivable that CpHfCl₃ could react with low-valent, anionic transition metal complexes to form hafnium-containing heterobimetallic systems, where the hafnium center acts as a Lewis acidic site.

Investigation of Dinitrogen Activation Potential (and observed limitations for Hafnium systems)

The activation and functionalization of dinitrogen (N₂) is a significant challenge in chemistry. While early transition metals like zirconium have shown promise in this area, related hafnium complexes have also been investigated. The goal is to mimic biological nitrogen fixation, where N₂ is converted to ammonia (B1221849) under mild conditions.

Hafnium complexes, including hafnocene derivatives, have been shown to cleave the strong N≡N triple bond, often with the assistance of other small molecules like carbon monoxide (CO) or through reduction. figshare.comchemrxiv.org For instance, CO-induced N₂ cleavage can lead to the formation of dihafnocene μ-nitrido complexes. chemrxiv.org These nitride intermediates are versatile platforms for subsequent functionalization, reacting with various electrophiles to form new N-C bonds. chemrxiv.org

However, hafnium-based systems for dinitrogen activation are generally considered less reactive than their zirconium counterparts. This is a common trend in Group 4 organometallic chemistry, where the heavier congener (Hf) often forms stronger metal-ligand bonds and is consequently more inert than zirconium. nih.gov While dinitrogen can be activated by hafnium complexes, the conditions required may be harsher, or the subsequent functionalization steps may be more challenging compared to analogous zirconium systems. DFT studies have been employed to understand the energetics of N₂ activation by hafnium complexes, shedding light on the barriers and intermediates involved in the cleavage and functionalization processes. figshare.com

Mechanistic Approaches to Understanding Reaction Intermediates and Pathways

Elucidating the mechanisms of reactions involving this compound is key to optimizing reaction conditions and designing new synthetic routes. A combination of experimental techniques (e.g., kinetics, spectroscopy) and computational methods, primarily DFT, are employed to map out reaction pathways and identify transient intermediates.

For alkylation reactions, the mechanism is generally considered to be a nucleophilic substitution at the electrophilic hafnium center. However, the solution behavior of these complexes can be complex. For example, a modified Cp-hafnium trichloride complex, [P₂Cp]HfCl₃, was found to exist as an equilibrium mixture of two interconverting isomers in solution, a phenomenon not observed for its zirconium analogue. nih.gov This highlights the subtle electronic and steric factors that can influence the behavior and reactivity of these complexes.

In the context of catalysis, such as the iridium-catalyzed N-alkylation of amines with alcohols, DFT calculations have been instrumental in distinguishing between different mechanistic possibilities, such as a bifunctional double hydrogen transfer versus a β-H elimination pathway. chemrxiv.org Similar computational approaches are applied to understand the reactivity of hafnium complexes. For instance, DFT calculations on the formation of the hafnium alkylidene complex [P₂Cp]Hf=CHPh(Cl) would help to detail the energetics of the α-hydrogen abstraction step from the dibenzyl intermediate. nih.gov These theoretical studies provide valuable insights into the transition states and the electronic structures of intermediates that are often difficult or impossible to observe experimentally.

Catalytic Applications of Cyclopentadienylhafnium Iv Trichloride

Olefin Polymerization Catalysis

Cyclopentadienylhafnium(IV) trichloride (B1173362) and its derivatives are effective catalysts or catalyst precursors for the polymerization of various olefins. The hafnium center, when activated, provides a site for the coordination and subsequent insertion of monomer units, leading to the formation of long polymer chains.

Monomer Polymerization (e.g., 1-Octene (B94956), Styrene (B11656), Ethylene)

The catalytic activity of cyclopentadienyl-based hafnium complexes extends to the homopolymerization of a range of monomers, including α-olefins like 1-octene and ethylene (B1197577), as well as vinyl aromatic monomers such as styrene.

The polymerization of ethylene using hafnocene dichloride catalysts, when activated with co-catalysts like trioctylaluminum (B93873) (TOA) and a borate, has been investigated. researchgate.net In such systems, ethylene propagation typically follows first-order kinetics. researchgate.net The hafnium catalyst, upon activation, facilitates the repeated insertion of ethylene molecules to form polyethylene (B3416737).

For styrene polymerization, titanium-based analogues such as cyclopentadienyltitanium trichloride (CpTiCl₃) activated with methylaluminoxane (B55162) (MAO) have been shown to produce syndiotactic polystyrene. epa.gov The stereospecificity of the polymerization is a key feature of these catalyst systems. While direct studies on styrene polymerization with cyclopentadienylhafnium trichloride are less common, the mechanistic similarities between titanium and hafnium complexes suggest its potential for similar applications. Research on mono-cyclopentadienyl titanocene (B72419) catalysts has shown that modifications to the cyclopentadienyl (B1206354) ring and the ancillary ligands can influence catalytic activity and the molecular weight of the resulting polystyrene. mdpi.com For instance, introducing electron-donating groups on the cyclopentadienyl ring can lead to higher molecular weight polymers. mdpi.com

Table 1: Representative Monomer Polymerization Studies with Cyclopentadienyl-Metal Catalysts

Catalyst SystemMonomerCo-catalystResult
bis(n-propylcyclopentadienyl)hafnium dichloride/BorateEthyleneTrioctylaluminumFirst-order propagation kinetics researchgate.net
Cyclopentadienyltitanium trichlorideStyreneMethylaluminoxane (MAO)Syndiotactic polystyrene epa.gov
Mono-Cp' titanocenesStyreneMethylaluminoxane (MAO)Activity and polymer molecular weight influenced by Cp ligand substituents mdpi.com

Copolymerization Strategies (e.g., Ethylene/1-Hexene (B165129), Ethylene/ENB)

This compound-based catalysts are also employed in copolymerization, where two or more different monomers are incorporated into the same polymer chain, allowing for the tailoring of polymer properties.

The copolymerization of ethylene and 1-hexene has been explored using various metallocene catalysts, including those based on hafnium. These catalysts can produce copolymers with varying amounts of 1-hexene incorporation, which affects the polymer's density and mechanical properties.

Similarly, the copolymerization of ethylene with cyclic olefins like ethylidene norbornene (ENB) is an important industrial process for producing EPDM (ethylene propylene (B89431) diene monomer) rubbers. While specific studies with this compound are not prevalent in the provided results, research on the copolymerization of ethylene and norbornene using cationic rare earth metal complexes provides insights into this type of reaction. rsc.org Scandium complexes with modified cyclopentadienyl ligands have shown high activity for ethylene/norbornene copolymerization, producing copolymers with varying compositions depending on the monomer feed ratio. rsc.org This suggests that hafnium-based catalysts could also be effective for such copolymerizations.

Table 2: Ethylene/Norbornene Copolymerization with a Scandium Catalyst System

Catalyst SystemMonomer Feed (E/NB)Catalytic Activity (g molSc⁻¹ h⁻¹ atm⁻¹)Norbornene Content in Copolymer (mol%)
2a / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃1/15.0 x 10⁶33.2
2a / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃1/24.8 x 10⁶42.1
2a / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃1/53.2 x 10⁶48.5
Data from a study on rare earth metal complexes, illustrating the principle of ethylene/cyclic olefin copolymerization. rsc.org

Role as a Precursor in Ziegler-Natta and Constrained Geometry Catalyst Systems

This compound is a valuable precursor for the synthesis of more complex and highly active catalyst systems, such as Ziegler-Natta and constrained geometry catalysts (CGCs).

In the context of Ziegler-Natta catalysts , which are typically composed of a transition metal compound and an organoaluminum co-catalyst, this compound can serve as the transition metal component. mdpi.com These catalysts are known for their ability to produce linear and stereoregular polymers. mdpi.com The hafnium precursor is activated by the organoaluminum compound to form the catalytically active species.

This compound is also a key starting material for creating Constrained Geometry Catalysts (CGCs) . These are a class of ansa-metallocenes where a cyclopentadienyl ligand is covalently linked to another ligand, creating a "constrained" geometry around the metal center. acs.org This structure leads to highly active catalysts that are particularly effective in copolymerizing ethylene with α-olefins. The synthesis of CGCs often involves reacting a precursor like this compound with a linking agent and another ligand.

Influence of Ligand Modifications on Catalytic Activity and Polymer Microstructure

The catalytic performance of this compound can be significantly altered by modifying the cyclopentadienyl (Cp) ligand or the ancillary chloride ligands. These modifications can influence the electronic and steric environment of the hafnium center, thereby affecting the catalyst's activity, stability, and the microstructure of the resulting polymer.

For instance, introducing substituents onto the cyclopentadienyl ring can impact the catalyst's activity and the molecular weight of the polymer produced. Studies on analogous titanium complexes for styrene polymerization have shown that electron-donating groups on the Cp ring can lead to higher molecular weight polystyrene. mdpi.com Furthermore, the fusion of heterocyclic rings, such as pyrrole (B145914) and thiophene, to the cyclopentadienyl ligand has been explored to create novel polymerization catalysts. acs.org

Theoretical studies on half-titanocene catalysts have also highlighted the crucial role of ancillary ligands in determining catalytic performance. mdpi.com Different ancillary groups can affect the energy barriers for catalyst activation and monomer insertion. mdpi.com

Mechanistic Insights into Polymerization and Chain Transfer Processes

The mechanism of olefin polymerization catalyzed by cyclopentadienyl-based metal complexes involves several key steps. After activation by a co-catalyst, the cationic metal center coordinates with an olefin monomer. This is followed by migratory insertion of the olefin into the metal-alkyl bond, which extends the polymer chain and regenerates a vacant coordination site for the next monomer to bind.

Chain transfer is a critical process that determines the molecular weight of the polymer. The main chain transfer mechanisms include:

β-Hydride elimination: The growing polymer chain is terminated by the transfer of a β-hydrogen atom from the polymer chain to the metal center, releasing the polymer with a terminal double bond.

Chain transfer to monomer: A hydrogen atom is transferred from the growing polymer chain to an incoming monomer molecule.

Chain transfer to co-catalyst: The growing polymer chain is transferred to the organoaluminum co-catalyst.

Studies on ethylene polymerization with a hafnocene dichloride catalyst have indicated that chain transfer to monomer, β-hydride elimination, and transfer to the aluminum co-catalyst are the primary chain transfer reactions. researchgate.net Mechanistic studies on related palladium-diimine catalysts have provided detailed insights into the β-hydride elimination and reinsertion processes, which can lead to chain walking and the formation of branched polymers. researchgate.net

Precursor for Materials Deposition

Beyond its catalytic applications in polymerization, this compound and its derivatives are important precursors for the deposition of thin films of hafnium-based materials, particularly hafnium dioxide (HfO₂). HfO₂ is a high-k dielectric material that is crucial in the manufacturing of modern electronic devices, such as transistors and capacitors. nih.govrsc.org

Atomic Layer Deposition (ALD) is a technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. Cyclopentadienyl-based hafnium compounds are attractive as ALD precursors due to their volatility and thermal stability. google.com

Recent research has focused on developing novel cyclopentadienyl hafnium precursors to improve the properties of the deposited films. For example, a novel hafnium precursor with an iodo-substituted cyclopentadienyl ligand has been synthesized. nih.govrsc.org This modified precursor demonstrated enhanced thermal stability and reactivity, leading to the deposition of HfO₂ films with excellent crystallinity, reduced interfacial layer formation, and improved electrical properties, such as a significantly lower leakage current. nih.govrsc.orgrsc.org The introduction of the iodo ligand was shown to improve the adsorption characteristics of the precursor, which in turn suppressed the formation of an undesirable interfacial layer during the ALD process. nih.gov

Table 3: Comparison of HfO₂ Films Deposited by ALD Using Different Cyclopentadienyl Hafnium Precursors

PrecursorKey FindingReference
Iodo-cyclopentadienyl tris(dimethylamino) hafnium (IHf)Enhanced thermal stability and reactivity, superior film properties, suppressed interfacial layer formation, lower leakage current compared to CpHf. nih.govrsc.org
Cyclopentadienyl tris(dimethylamino) hafnium (CpHf)Used as a reference precursor for comparison with modified versions. nih.gov
Hf(RCp)(NMe₂)₃ (R = H, Me)High thermal stability, high vapor pressure, and produced pure HfO₂ films with excellent step coverage via ALD. avssymposium.org

Application in Atomic Layer Deposition (ALD) for Hafnium Oxide Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. Cyclopentadienyl-based hafnium compounds are valued as ALD precursors for creating hafnium oxide (HfO₂) films, which are used as high-k dielectrics in transistors and capacitors. The choice of precursor is critical for controlling film properties.

In ALD processes, achieving high-quality crystal structures often requires higher deposition temperatures. However, the thermal stability of the precursor can limit this process window. To address this, derivatives of the basic cyclopentadienylhafnium structure are often developed to enhance thermal characteristics and reactivity.

The thermal stability of a precursor is paramount in ALD to prevent uncontrolled, non-self-limiting deposition (i.e., chemical vapor deposition-like growth) at higher temperatures. Research has focused on modifying the cyclopentadienyl (Cp) ligand to improve these characteristics.

A study comparing a standard cyclopentadienyl hafnium precursor (referred to as CpHf) with a novel precursor featuring an iodo-ligand on the cyclopentadienyl ring (referred to as IHf) demonstrated significant differences in thermal behavior. sigmaaldrich.com The thermal decomposition of these precursors was evaluated by measuring the deposition rate when the precursor was pulsed into the chamber without a co-reactant.

Key findings from the thermal decomposition analysis are summarized below: sigmaaldrich.com

PrecursorTemperatureDecomposition Rate (nm/s)Observation
CpHf 300 °C0.001Negligible thermal decomposition
325 °C-Onset of thermal decomposition
340 °C0.0024Significant decomposition
370 °C0.0049High decomposition rate
IHf 300 °C0.001Negligible thermal decomposition
340 °C0.0018Slight increase in decomposition
370 °C0.0026Low thermal decomposition rate

This table presents data on the thermal decomposition rates of two different hafnium precursors at various temperatures.

The results indicate that the introduction of an iodine atom to the cyclopentadienyl ligand enhances the precursor's thermal stability. sigmaaldrich.com The IHf precursor showed only a minimal decomposition rate even at 370°C, a temperature at which the standard CpHf precursor exhibited significant decomposition. sigmaaldrich.com This improved stability is attributed to the increased molecular weight and modified electronic properties conferred by the iodo ligand, allowing for a wider and more practical ALD process window. sigmaaldrich.com

The growth rate, measured in thickness per ALD cycle, and the resulting film's quality are crucial metrics for a precursor's performance. Using ozone (O₃) as the oxygen source, or co-reactant, studies have compared the deposition behavior of different cyclopentadienyl hafnium precursors.

In a comparative study at 300°C, the novel IHf precursor demonstrated a higher growth rate than the standard CpHf. sigmaaldrich.com This suggests a higher saturation adsorption density on the substrate surface, leading to more efficient film growth per cycle. sigmaaldrich.com The use of ozone as a co-reactant is also noted to reduce impurity levels in the resulting films compared to using water (H₂O). sigmaaldrich.com

The following table summarizes the growth rate findings: sigmaaldrich.com

PrecursorCo-ReactantDeposition TemperatureGrowth Rate (nm/cycle)
CpHf O₃300 °C0.099
IHf O₃300 °C0.115

This table compares the ALD growth rates of hafnium oxide films using two different precursors with ozone as the co-reactant.

The films produced using the more stable IHf precursor also exhibited excellent crystallinity and effectively suppressed the formation of undesirable interfacial layers. sigmaaldrich.com This leads to improved electrical properties, such as higher capacitance and lower leakage currents, which are critical for high-performance electronic devices. sigmaaldrich.com

Utilization in Metal-Organic Chemical Vapor Deposition (MOCVD)

Cyclopentadienyl hafnium compounds also serve as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). MOCVD is another widely used technique for depositing thin films, where the precursors are thermally decomposed on the substrate surface. In one study, a series of novel cyclopentadienyl hafnium compounds were synthesized and evaluated for their suitability in MOCVD applications for growing HfO₂ films. ereztech.com

The thermal properties of these complexes are crucial for MOCVD, requiring good volatility and thermal stability to ensure controlled deposition. ereztech.com One promising compound was selected for MOCVD of hafnium oxide using oxygen as the oxidant, with depositions carried out on silicon substrates at temperatures ranging from 300°C to 700°C. ereztech.com The research indicated that HfO₂ films deposited by MOCVD using these precursors were amorphous, in contrast to zirconium dioxide films from analogous zirconium precursors which were crystalline. ereztech.com

Other Emerging Catalytic Transformations

Beyond its primary role as a precursor in thin film deposition, this compound is recognized for its potential as a catalyst in various organic synthesis reactions. chembk.com Its catalytic activity stems from the reactive hafnium center.

Emerging applications include its use as a catalyst or pre-catalyst in:

Polymerization Reactions : The compound can act as a catalyst for olefin polymerization. chembk.com Catalyst systems for producing polyolefins, such as polyethylene and polypropylene, can be based on cyclopentadienyl-type ligands combined with a transition metal like hafnium.

Cyclization Reactions : It has been shown to catalyze the cyclization of olefins or alcohols, which are important transformations in organic chemistry for building ring structures. chembk.com

These applications leverage the Lewis acidic nature of the hafnium center in the complex, which can activate organic molecules to facilitate these transformations.

Future Directions and Perspectives in Cyclopentadienylhafnium Iv Trichloride Research

Development of Novel Ligand Architectures for Enhanced Performance

The performance of a Cyclopentadienylhafnium trichloride-based catalyst is intrinsically linked to the electronic and steric properties of its ligand framework. A significant area of future research is the rational design of novel cyclopentadienyl (B1206354) (Cp) and related ligands to achieve enhanced stability, activity, and selectivity.

One promising approach involves the modification of the Cp ring itself. For instance, the introduction of halide substituents can significantly alter the catalyst's properties. A recent study demonstrated the synthesis of a novel precursor where an iodine atom was incorporated into the cyclopentadienyl group. biochemjournal.com This modification was designed to introduce an inductive effect, thereby strengthening the bond between the ligand and the central hafnium metal. biochemjournal.com The resulting compound, (Iodo-cyclopentadienyl)hafnium trichloride (B1173362), exhibited enhanced thermal stability and improved reactivity in atomic layer deposition (ALD) processes for creating high-performance Hafnium dioxide (HfO₂) thin films. biochemjournal.com The increased molecular weight and stronger metal-ligand bonding contribute to these improved characteristics, highlighting how subtle ligand modifications can lead to significant performance gains. biochemjournal.com

Beyond simple substitution, future work will likely focus on developing entirely new ligand architectures. This includes the synthesis of chiral Cp ligands to induce enantioselectivity in catalytic transformations, a crucial goal for the synthesis of pharmaceuticals and fine chemicals. nih.gov The development of a diverse collection of chiral ligands with highly variable and adjustable structures would enable the rapid discovery of catalysts for new and challenging asymmetric reactions. nih.gov Furthermore, incorporating hemilabile donor groups into the ligand structure can provide dynamic coordination environments, potentially stabilizing catalytic intermediates and opening up new reaction pathways. rsc.org

Table 1: Comparison of Standard vs. Modified Cyclopentadienyl Hafnium Precursor

Property Standard Precursor (CpHfCl₃) Novel Precursor (I-CpHfCl₃) Rationale for Improvement
Ligand Cyclopentadienyl Iodo-cyclopentadienyl Introduction of an iodine atom.
Thermal Stability Standard Enhanced Stronger bonding between the ligand and the central metal due to inductive effects. biochemjournal.com
Reactivity in ALD Good Improved Enhanced chemical adsorption density during the ALD process. biochemjournal.com

| Bonding Strength | Standard | Strengthened | The inductive effect of the iodine substituent strengthens the metal-ligand bond. biochemjournal.com |

Exploration of New Catalytic Applications Beyond Olefin Polymerization and Thin Film Deposition

While this compound and its derivatives are well-established in polymerization and materials science, a major future direction is the expansion of their catalytic utility into the realm of fine chemical synthesis. Researchers are actively exploring the potential of these hafnium complexes to catalyze a broader range of organic transformations.

A notable emerging application is the catalytic hydroboration of C-C single bonds. Recently, hafnium complexes, specifically bis(cyclopentadienyl)hafnium dichloride, have been shown to catalyze the hydroboration of challenging cyclopropylamine substrates. nih.gov This reaction involves the cleavage of a carbon-carbon single bond and the formation of new carbon-boron and carbon-hydrogen bonds, a transformation that has been underdeveloped for earth-abundant metals. nih.gov This discovery opens the door for using hafnium catalysts in complex synthetic sequences where ring-opening and functionalization are required.

Another promising area is hydroamination , the addition of an N-H bond across a carbon-carbon multiple bond, which is a highly atom-economical method for synthesizing amines. nih.gov While early transition metal complexes have been studied for this purpose, there is significant room for developing more active and selective hafnium-based catalysts. nih.gov Mechanistic studies on related titanium systems suggest that monocyclopentadienyl complexes can exhibit substantially higher reactivity, pointing towards a design strategy for future hafnium hydroamination catalysts. nih.gov

Furthermore, the field of C-H activation represents a significant frontier. nih.govresearchgate.net Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. The development of chiral cyclopentadienyl ligands is seen as a key enabler for achieving enantioselective C-H activation reactions with transition metals, and hafnium complexes could offer unique reactivity profiles in this demanding area. nih.gov

Advanced Mechanistic Investigations Utilizing in situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of next-generation catalysts. Future research will increasingly rely on advanced in situ and operando spectroscopic techniques to probe the catalytic cycle of hafnium complexes under actual working conditions. rsc.org These methods provide real-time information on the structure of the active catalytic species, the formation of intermediates, and potential deactivation pathways.

Operando spectroscopy allows for the correlation of the catalyst's structural information directly with its catalytic activity and selectivity. rsc.org For example, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to monitor changes in the ligand environment and the binding of substrates to the hafnium center during a reaction. rsc.org

To identify and characterize short-lived, elusive intermediates, researchers are turning to more sophisticated methods. Photoionization and photoelectron photoion coincidence spectroscopy are powerful in situ analysis techniques capable of detecting gas-phase reactive intermediates like radicals and carbenes with high sensitivity and selectivity. alfachemic.com For reactions in solution, time-resolved spectroscopy can provide critical insights into the kinetics of individual steps within the catalytic cycle. sustainability-directory.com The application of these advanced analytical tools to this compound-catalyzed reactions will provide the fundamental mechanistic data needed to overcome current limitations and design more robust and efficient catalysts. nih.gov

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

Technique Type Information Gained Relevance to Hafnium Catalysis
Operando DRIFTS In situ / Operando Correlates structural changes with catalytic activity in real-time. rsc.org Understanding catalyst activation, substrate binding, and deactivation on solid supports.
Photoionization Mass Spectrometry In situ Isomer-selective detection of elusive reactive intermediates in the gas phase. alfachemic.com Identifying key intermediates in catalytic cycles, such as those in high-temperature deposition processes.
Time-Resolved Spectroscopy In situ Provides kinetic data on the formation and decay of transient species. sustainability-directory.com Elucidating the rates of elementary steps in the catalytic cycle.

| Gap-Plasmon-Assisted SERS | In situ | Enables detection of redox transformations at the few-molecule level. memphis.edu | Studying mechanisms of immobilized catalysts and electrocatalytic processes. |

Integration of Computational Chemistry in Rational Catalyst Design

Computational chemistry has become an indispensable tool for modern catalyst development, enabling the prediction and rational design of new catalytic systems. uit.no This approach combines theoretical calculations with experimental work to accelerate the discovery process. For this compound research, the integration of computational methods is a key future perspective.

Density Functional Theory (DFT) is a powerful method used to model the electronic structure and geometry of organometallic complexes. chemrevlett.com Researchers can use DFT to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. sustainability-directory.com This information is critical for understanding the factors that control catalytic activity and selectivity. For example, computational models can predict how modifying the substituents on the cyclopentadienyl ligand will affect the electrophilicity of the hafnium center, which in turn influences its performance in reactions like olefin polymerization. nih.gov

The synergy between computational and experimental studies is becoming increasingly important. nih.govsustainability-directory.com Theoretical predictions can guide experimental efforts by identifying the most promising ligand architectures to synthesize and test, saving considerable time and resources. ereztech.com Looking forward, the combination of DFT calculations with machine learning (ML) methods holds the potential to screen vast libraries of virtual ligands, further accelerating the design of catalysts with tailored properties. sustainability-directory.com This data-driven approach will be instrumental in developing the next generation of high-performance hafnium catalysts.

Expanding Research into Sustainable Synthetic Pathways

The principles of green and sustainable chemistry are increasingly influencing the field of organometallic catalysis. biochemjournal.comijfmr.com A critical future direction for this compound research is the development of more environmentally benign synthetic methods, both for the catalyst itself and for the processes in which it is used.

Research in sustainable organometallic chemistry focuses on several key areas. One is the use of greener solvents, moving away from traditional chlorinated or aromatic hydrocarbons towards more benign alternatives like alcohols or even water where possible. biochemjournal.com Another focus is on improving energy efficiency by designing catalysts that operate under milder conditions, such as lower temperatures and pressures. uit.no

The synthesis of the organometallic precursors themselves is also under scrutiny. Emerging techniques in sustainable synthesis, such as mechanochemistry (using mechanical force to drive reactions) and continuous flow chemistry, offer potential advantages over traditional batch synthesis by reducing solvent waste and improving safety and scalability. sustainability-directory.com Furthermore, developing methods for catalyst immobilization on solid supports is a key strategy for enabling catalyst recycling and minimizing the contamination of products with residual heavy metals. biochemjournal.com While hafnium is less toxic than many other transition metals, minimizing its release into the environment remains an important goal. Adopting a holistic approach that considers the entire lifecycle of the catalyst—from its synthesis to its application and recovery—will be essential for the future of hafnium-based catalysis. uit.no

Conclusion

Summary of Key Research Contributions on Cyclopentadienylhafnium(IV) Trichloride (B1173362)

Cyclopentadienylhafnium(IV) trichloride, Cp­HfCl₃, has established its significance in organometallic chemistry primarily as a foundational precursor rather than an end-product with direct applications. Research has consistently utilized this half-sandwich complex as a critical starting material for the synthesis of more elaborate and functionally specific hafnium-based compounds. Its key contribution lies in its role as a reliable building block for creating a diverse array of organohafnium derivatives through the substitution of its chloride ligands.

A significant area of research has been the use of its close derivative, pentamethylcyclopentadienylhafnium trichloride (CpHfCl₃), to explore the synthesis of advanced half-sandwich complexes. Studies have shown that CpHfCl₃ can be reacted with lithium amides, such as [Li(NMe₂)], to form amido-substituted products like [Hf(η⁵-C₅Me₅)Cl₂(NMe₂)]. acs.org These amido complexes, in turn, serve as precursors for generating novel species, including hydride derivatives and amidoborane complexes, which are subjects of investigation for their potential in catalysis and chemical hydrogen storage. acs.orgnih.gov The reactivity of the Hf-Cl bonds in the parent compound allows for systematic synthetic modifications, enabling researchers to tune the electronic and steric properties of the resulting molecules for specific applications.

Broader Impact on Organometallic Chemistry and Catalysis

The study and utilization of this compound and its analogues have had a considerable impact on the fields of organometallic chemistry and materials science, particularly in the development of advanced materials for electronics. Cyclopentadienyl-type hafnium compounds are vital precursors for Atomic Layer Deposition (ALD), a technique used to deposit ultra-thin films of hafnium oxide (HfO₂). rsc.orggoogle.com HfO₂ is a high-k dielectric material that is crucial for manufacturing modern semiconductor devices, including transistors and capacitors in memory chips. rsc.orgnih.gov The availability of volatile and reactive precursors derived from the CpHfCl₃ framework is essential for the continued miniaturization and improved performance of electronic components.

In catalysis, while CpHfCl₃ itself is not typically used as a direct catalyst, the derivatives synthesized from it are of significant interest. The broader family of half-sandwich hafnium complexes contributes to the fundamental understanding of catalytic processes, including olefin polymerization. Mechanistic studies on related hafnium-pyridyl amido catalysts for 1-octene (B94956) polymerization demonstrate the importance of hafnium centers in such transformations. The development of these more complex catalysts often begins with simple, accessible precursors like CpHfCl₃, highlighting its enabling role in the innovation of new catalytic systems.

Unanswered Questions and Future Research Trajectories

Despite its utility as a precursor, many questions remain, and several promising research trajectories are emerging. The future of this subfield of organometallic chemistry appears to be moving towards the rational design of next-generation precursors with precisely tailored properties for specific, high-performance applications.

One of the most active areas of future research is the development of novel halogenated cyclopentadienyl (B1206354) hafnium precursors for ALD. rsc.orgnih.gov For instance, the introduction of an iodo ligand in a new hafnium precursor has been shown to enhance thermal stability and reactivity, leading to HfO₂ films with superior crystallinity and reduced leakage current. rsc.orgnih.gov Future work will likely focus on further modifying the cyclopentadienyl ring and the halide ligands to optimize precursor volatility, reactivity, and decomposition pathways, thereby enabling greater control over film properties at an atomic scale.

Another key trajectory involves the synthesis and exploration of novel half-sandwich hafnium complexes for applications beyond materials science. The investigation into hafnium amidoborane and hydride complexes points toward potential uses in energy storage, specifically the dehydrogenation of amine-borane adducts. acs.orgnih.gov Unanswered questions in this area relate to the precise mechanisms of these reactions and how the ligand environment around the hafnium center can be modified to improve efficiency and selectivity. Furthermore, while research into the biomedical applications of half-sandwich complexes has largely focused on other metals like ruthenium and iridium, the exploration of hafnium-based compounds as potential therapeutic agents remains a nascent but intriguing possibility for future studies. nih.gov

Q & A

Q. What are the standard methods for synthesizing cyclopentadienylhafnium trichloride, and how can purity be ensured?

this compound is typically synthesized via ligand substitution reactions, such as reacting hafnium tetrachloride (HfCl₄) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under inert conditions. To ensure purity:

  • Use Schlenk-line techniques to prevent moisture/oxygen contamination, as hafnium compounds are highly moisture-sensitive .
  • Characterize purity via elemental analysis (C/H ratios), TGA (thermal stability up to 125°C), and XRD (crystallinity validation) .
  • Monitor reaction progress with ¹H NMR to confirm ligand coordination (Cp ring protons resonate at δ ~5.5–6.5 ppm) .

Q. How should this compound be stored to maintain stability?

  • Store in air-tight, argon-purged containers at temperatures below 25°C to prevent decomposition.
  • Avoid exposure to moisture; use desiccants (e.g., molecular sieves) in storage environments .
  • Regularly test stored samples via FTIR for Cl–Hf bond integrity (peaks at 300–400 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm Cp–Hf–Cl bonding geometry .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR for Cp ligand integrity; ¹⁸⁰Hf NMR (if accessible) for hafnium coordination environment .
  • Elemental Analysis : Validate stoichiometry (C₅H₅Cl₃Hf) with <1% deviation .

Advanced Research Questions

Q. How can this compound serve as a precursor in catalytic systems, and what mechanistic insights exist?

this compound acts as a precursor in olefin polymerization and C–H activation catalysis . Mechanistic studies require:

  • Kinetic analysis : Monitor catalytic turnover via GC-MS or in situ IR spectroscopy.
  • Computational modeling : Use DFT to map Cp–HfCl₃ interaction with substrates (e.g., ethylene insertion into Hf–Cl bonds) .
  • Compare with analogous Cp–Zr/ Ti complexes (e.g., CpZrCl₃) to assess hafnium’s electron-deficient nature .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from:

  • Dynamic processes : Variable-temperature NMR (VT-NMR) to detect fluxional behavior in Cp ligands.
  • Impurity interference : Use HPLC-MS to identify byproducts (e.g., unreacted HfCl₄).
  • Crystallographic validation : Cross-reference NMR data with XRD-derived bond lengths/angles .

Q. What computational approaches are suitable for modeling this compound’s electronic structure?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/def2-TZVP basis sets for Hf.
  • Natural Bond Orbital (NBO) analysis : Quantify Hf–Cl bond polarization and Cp→Hf donation .
  • Compare with experimental UV-Vis spectra (charge-transfer transitions at 250–350 nm) .

Methodological Notes

  • Experimental Reproducibility : Document reaction conditions (e.g., molar ratios, solvent purity) in line with IUPAC guidelines .
  • Data Validation : Cross-check results with control experiments (e.g., substituting HfCl₄ with ZrCl₄) to isolate hafnium-specific effects .

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